molecular formula C10H15NO B094273 3-(2-Methoxyphenyl)propan-1-amine CAS No. 18655-51-1

3-(2-Methoxyphenyl)propan-1-amine

Cat. No.: B094273
CAS No.: 18655-51-1
M. Wt: 165.23 g/mol
InChI Key: BRVUZJVOHZQUSX-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of 3-(2-Methoxyphenyl)propan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or oxime. These methods are preferred due to their scalability and cost-effectiveness. The reaction conditions, such as pressure, temperature, and catalyst type, are optimized to maximize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to known psychoactive compounds.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly the serotonin and dopamine pathways. The compound may function as a serotonin releasing agent, leading to increased levels of serotonin in the synaptic cleft and subsequent activation of serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)propan-1-amine is unique due to the position of the methoxy group, which can influence its chemical reactivity and biological activity. The ortho position of the methoxy group may result in different steric and electronic effects compared to its para-substituted analogs, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

3-(2-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVUZJVOHZQUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388916
Record name 3-(2-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18655-51-1
Record name 2-Methoxybenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18655-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(2-Methoxyphenyl)propan-1-amine undergo cyclization under visible light photocatalysis?

A1: this compound, although lacking a typical leaving group at the ipso position, undergoes efficient cyclization under visible light photocatalysis in the presence of an acridinium catalyst []. This reaction proceeds through a radical cation Smiles rearrangement mechanism. The photoexcited acridinium catalyst oxidizes the amine functionality, initiating the formation of a nitrogen-centered radical cation. This reactive intermediate undergoes intramolecular cyclization, displacing the methoxy group and ultimately forming tetrahydroquinoline as the final product [].

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